molecular formula C57H76IN3O22S4 B1139423 N-Acetyl-Calicheamicin CAS No. 108212-76-6

N-Acetyl-Calicheamicin

Cat. No.: B1139423
CAS No.: 108212-76-6
M. Wt: 1410.4 g/mol
InChI Key: WPDOZYZAJKUVRZ-DPACUSKXSA-N
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Mechanism of Action

Target of Action

N-Acetyl-Calicheamicin is a potent DNA-damaging agent . It is primarily used in the form of antibody-drug conjugates (ADCs) to target specific cells. The ADCs are designed to bind to specific antigens on the surface of the target cells. For instance, Mylotarg (gemtuzumab ozogamicin) targets CD33, a protein found on the surface of acute myeloid leukemia cells . Similarly, Besponsa (inotuzumab ozogamicin) targets CD22, a protein found on the surface of acute lymphocytic leukemia cells .

Mode of Action

Once the ADC binds to its target antigen, it is internalized by the cell . Inside the cell, the calicheamicin derivative is liberated from the antibody by acid hydrolysis . The potent calicheamicin derivative, N-acetyl-γ-calicheamicin, is then activated by reduction of the dimethyl disulfide trigger in the cytosol to form the potent enediyne diradical capable of inducing DNA strand breaks .

Biochemical Pathways

The primary biochemical pathway affected by this compound is DNA synthesis. The compound binds to the DNA in the minor groove and then undergoes a reaction similar to Bergman’s cyclization to generate diradical substances . These diradical substances cause DNA strand breaks, which can lead to cell death .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by the properties of the ADC. The ADCs are designed to be stable in circulation, with minimal aggregation . Once the ADC is internalized and degraded in the lysosome, the potent calicheamicin derivative, N-acetyl-γ-calicheamicin, is then activated . The ADC, as measured by total antibody, demonstrated a very slow clearance and long half-life, suggesting there was very little impact due to the instability of the acid-sensitive hydrazone linker in circulation .

Result of Action

The primary result of this compound’s action is the induction of DNA damage, which can lead to cell death . This makes it a potent therapeutic agent for conditions such as leukemia, where the goal is to selectively kill cancer cells .

Action Environment

The action of this compound can be influenced by the environment within the cell. For instance, the liberation of the calicheamicin derivative from the antibody requires an acidic environment, such as that found within a lysosome . Additionally, the stability of the ADC in circulation can be affected by factors such as pH and temperature .

Safety and Hazards

N-Acetyl-Calicheamicin is highly toxic and can cause fatal if swallowed or in contact with skin . It can also cause skin and eye irritation, and may cause respiratory irritation . It is suspected of causing cancer . Safety studies in rats with this novel calicheamicin ADC revealed an increased tolerability compared with that reported for Mylotarg .

Future Directions

The development of N-Acetyl-Calicheamicin ADCs is a promising area of research. Applying novel linker chemistry with site-specific conjugation affords an improved, next-generation calicheamicin ADC . These ADCs are highly efficacious in mouse models of both solid tumor and hematologic malignancies . Preclinical data suggest that ABBV-011, a novel SEZ6-targeted, calicheamicin-based ADC for the treatment of small cell lung cancer (SCLC), may provide a novel treatment for patients with SCLC and a rationale for ongoing phase I studies .

Biochemical Analysis

Biochemical Properties

N-Acetyl-Calicheamicin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it is directly attached to an engineered cysteine on the antibody via a disulfide bond to generate a linkerless and traceless conjugate . This interaction enhances the stability of this compound ADCs .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function by causing DNA damage . This compound has been found to be highly efficacious in mouse models of both solid tumor (HER2 + breast cancer) and hematologic malignancies (CD22 + non-Hodgkin lymphoma) .

Molecular Mechanism

The mechanism of action of this compound is quite complex. Once the ADC is internalized and degraded in the lysosome, this compound is activated by reduction of the dimethyl disulfide trigger in the cytosol to form a potent enediyne diradical capable of inducing DNA strand breaks .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . The resulting homogeneous conjugates possess minimal aggregation and display high in vivo stability with 50% of the drug remaining conjugated to the antibody after 21 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, the administration of ADC weekly at 10 mg/kg/dose and every 3 weeks at 7.5 mg/kg/dose were not tolerated with early euthanasia at 3 days after dose 1 of all animals treated weekly at 10 mg/kg/dose and one animal treated every 3 weeks at 7.5 mg/kg/dose .

Metabolic Pathways

This compound is involved in several metabolic pathways . Disulfide bond cleavage in this compound payload is a key liability that potentially impacts the overall stability of the ADC .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It is directly attached to an engineered cysteine on the antibody via a disulfide bond to generate a linkerless and traceless conjugate .

Subcellular Localization

Once the ADC is internalized and degraded in the lysosome, this compound is activated in the cytosol .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-Calicheamicin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Common reagents include reducing agents such as thiols.

    Cyclization: This reaction typically occurs under physiological conditions within the cell.

Major Products Formed: The major product formed from these reactions is the diradical species that induces DNA strand breaks, leading to cell death .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-Acetyl-Calicheamicin involves multiple steps that include protection, deprotection, coupling, and oxidation reactions.", "Starting Materials": [ "Calicheamicin", "Acetic anhydride", "Acetic acid", "Methanol", "Triethylamine", "Diisopropylamine", "Dimethylformamide", "Methanesulfonic acid", "Sodium bicarbonate", "Hydrogen peroxide", "Sodium hydroxide" ], "Reaction": [ "Protection of Calicheamicin with Acetic anhydride and Acetic acid", "Deprotection of the protected Calicheamicin with Methanol and Triethylamine", "Coupling of the deprotected Calicheamicin with N-Acetyl-3-aminopropanol using Diisopropylamine and Dimethylformamide", "Oxidation of the coupled product with Methanesulfonic acid and Hydrogen peroxide", "Neutralization of the oxidized product with Sodium bicarbonate and Sodium hydroxide", "Purification of the final product through column chromatography" ] }

CAS No.

108212-76-6

Molecular Formula

C57H76IN3O22S4

Molecular Weight

1410.4 g/mol

IUPAC Name

S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-[acetyl(ethyl)amino]-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate

InChI

InChI=1S/C57H76IN3O22S4/c1-13-61(30(6)62)32-25-76-37(23-36(32)71-7)81-50-45(66)42(27(3)78-55(50)80-35-18-16-14-15-17-20-57(70)24-34(64)43(59-56(69)75-11)40(35)31(57)19-21-85-87-84-12)60-83-38-22-33(63)52(29(5)77-38)86-53(68)39-26(2)41(58)48(51(74-10)47(39)72-8)82-54-46(67)49(73-9)44(65)28(4)79-54/h14-15,19,27-29,32-33,35-38,42,44-46,49-50,52,54-55,60,63,65-67,70H,13,21-25H2,1-12H3,(H,59,69)/b15-14-,31-19-/t27-,28+,29-,32+,33+,35+,36+,37+,38+,42-,44+,45+,46-,49-,50-,52-,54+,55+,57+/m1/s1

InChI Key

WPDOZYZAJKUVRZ-DPACUSKXSA-N

Isomeric SMILES

CCN([C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@@]\4(CC(=O)C(=C3/C4=C/CSSSC)NC(=O)OC)O)C)NO[C@H]5C[C@@H]([C@@H]([C@H](O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)OC)O)I)C)O)O)C(=O)C

SMILES

CCN(C1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O)C(=O)C

Canonical SMILES

CCN(C1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O)C(=O)C

Origin of Product

United States
Customer
Q & A

Q1: How does N-Acetyl-Calicheamicin exert its cytotoxic effects, and what are the downstream consequences?

A1: this compound functions as a DNA-damaging agent. [] It binds to the minor groove of DNA, and upon activation, it undergoes a Bergman cyclization reaction. This leads to the formation of a highly reactive diradical species that abstracts hydrogen atoms from the deoxyribose backbone of DNA, ultimately causing double-strand DNA breaks. [] These breaks are lethal to rapidly dividing cells, making this compound a potent cytotoxic agent, particularly against cancer cells.

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